molecular formula C30H48O B1643617 17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE

17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE

Cat. No. B1643617
M. Wt: 424.7 g/mol
InChI Key: VEVKLOLYYQLRRV-WQPOQZFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE is a natural product found in Euphorbia fischeriana and Euphorbia lathyris with data available.

Scientific Research Applications

Geological and Environmental Biomarkers

  • Bacterial Hopanoids : The compound is part of a series of hopanoids identified in Frankia spp. and other soil bacteria, contributing to the understanding of bacterial hopanoid series and questioning the significance of hopanic biomarkers in sediments. This simultaneous presence of isomeric hopanoid series poses intriguing problems in the biogenesis of the bacteriohopane skeleton (Rosa-Putra et al., 2001).

Molecular Analysis and Chemical Properties

  • Hopanoic Acids in Oil Shale : The distribution of free and bound hopanoic acids in unheated and heated kerogens from the Messel oil shale was analyzed. The presence of 17beta(H),21beta(H) configuration in these acids emphasizes the role of hopanoic acids in understanding the chemical bonding and encapsulation within the macromolecular fraction of sedimentary organic matter (Abbott, Bashir, & Sugden, 2001).

Biochemical Insights

  • Biomarker Compounds in Environmental Studies : Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been utilized to study organic molecules in environmental materials. The study presented and interpreted ToF-SIMS reference spectra of ten different cyclic lipids, including 17beta(H),21beta(H) hopanoids, which are frequently used as biological tracers in ecological, organic geochemical, and geobiological studies (Leefmann et al., 2013).

Synthetic and Natural Compound Studies

  • Triterpenoids Isolation : The compound was isolated along with other triterpenoids from the rhizomes and roots of Gentiana scabra, aiding in understanding the diverse array of secondary metabolites and their potential biological activities (Kakuda et al., 2002).

properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,27+,28+,29-,30-/m1/s1

InChI Key

VEVKLOLYYQLRRV-WQPOQZFBSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C

SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE
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17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE
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17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE
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Reactant of Route 6
17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE

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